molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Katalognummer B2492140
CAS-Nummer: 179482-90-7
Molekulargewicht: 293.41
InChI-Schlüssel: PTPIUVVGLSXHPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves multi-step organic reactions, including Mannich condensation and Grignard reactions, to introduce various functional groups into the bicyclic skeleton. One study describes the synthesis and conformational analysis of esters derived from a similar compound, showcasing the use of IR, 1H, and 13C NMR spectroscopy for structural elucidation (Diez et al., 1991). Another example is the synthesis of chiral chemzymes from related structures, highlighting the role of specific stereochemistry in catalytic activity (Corey et al., 1989).

Molecular Structure Analysis

The molecular structure of derivatives shows a preferred chair-envelope conformation, with phenethyl and hydroxy groups positioned equatorially to the piperidine ring, as revealed by X-ray crystallography and NMR spectroscopy. The absolute configuration and structure of isomeric forms have been established, illustrating the significance of intermolecular interactions and the stereoelectronic effects in defining the molecule's 3D conformation (Brzezinski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include functional group transformations, such as esterification and carbamation. These modifications significantly impact the compound's chemical properties, such as reactivity and interaction with biological targets. For instance, the synthesis of benzimidazole, thiazole, and benzothiazole carbamates from related structures demonstrates the compound's versatility in chemical modifications (Iriepa & Bellanato, 2011).

Wissenschaftliche Forschungsanwendungen

Neurokinin Receptor Antagonists

1-Phenyl-8-azabicyclo[3.2.1]octane ethers, closely related to 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, have been identified as NK(1) receptor antagonists. These compounds exhibit high affinity for NK(1) receptors and demonstrate prolonged action in vivo. Modifications in their structure, such as the addition of an alpha-methyl substituent, enhance their selectivity, particularly regarding the hERG channel (Huscroft et al., 2006).

Conformational Studies

Studies on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, similar to this compound, have provided insights into their structural and conformational properties. These compounds typically exhibit a chair-envelope conformation in various solvents, with the phenethyl and hydroxy groups in equatorial positions relative to the piperidine ring. This research is crucial for understanding the stereoelectronic effects and molecular interactions of such compounds (Diez et al., 1991).

Synthesis and Pharmacology

The synthesis of 8-substituted isotropanes, which are structurally similar to this compound, has led to the discovery of potent inhibitors for dopamine and serotonin transporters. These compounds provide valuable insights into the development of specific treatments for conditions like cocaine abuse. The study highlights the importance of structural orientation for binding potency and selectivity (Kim, Schweri, & Deutsch, 2003).

Safety and Hazards

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and it is harmful if swallowed . It may also cause respiratory irritation .

Eigenschaften

IUPAC Name

8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPIUVVGLSXHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of phenylmagnesium bromide in ether (3 M, 2.3 mL) was added dropwise to a solution of 8-benzyl-8-aza-bicyclo[3.2.1]octan-3-one (1.0 g, 4.6 mmol) in THF (20 mL) that had been cooled to 0° C. The mixture was stirred for 3 hours and a solution of saturated aqueous ammonium chloride was added and the products extracted into diethyl ether, dried over sodium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by flash chromatography on silica eluting with 10-30% ethyl acetate/hexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.5 g) as an oil. LCMS m/z 294.4 [M+H]+. R.T.=2.59 min (Analytical Method 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.80 g of the entitled compound was obtained as a white powder in the same manner as in Production Example 8-3, for which, however, benzyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and phenylmagnesium bromide were used in place of tert-butyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and the lithium reagent prepared from and 2-bromobenzyl alcohol and n-butyllithium-hexane solution used in Production Example 8-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.